molecular formula C17H18N4O2S2 B2972661 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899999-65-6

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2972661
CAS RN: 899999-65-6
M. Wt: 374.48
InChI Key: CHUBKWFBPPRZEM-UHFFFAOYSA-N
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Description

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes demonstrate significant antioxidant activity, as evaluated by various in vitro assays. Such studies indicate the potential of these complexes in applications requiring antioxidant properties (Chkirate et al., 2019).

Antioxidant Activity in Acetaminophen Toxicity

A benzothiazole derivative has been evaluated for its antioxidant activity in the initial phase of acetaminophen toxicity. This study highlights the compound's ability to mitigate oxidative stress, an essential feature for therapeutic agents targeting acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Cascade Reactions for Heterocycles Synthesis

Thioueido-acetamides have been used as starting materials for synthesizing various heterocycles through one-pot cascade reactions. This research showcases the versatility of thioureido-acetamides in organic synthesis, particularly for constructing heterocyclic compounds with potential applications in drug development and materials science (Schmeyers & Kaupp, 2002).

Fluorescent Probes for Mercury Ion

A study on the reaction of β-lactam carbenes with 2-pyridyl isonitriles resulted in the synthesis of novel imidazo[1,2-a]pyridine derivatives, which were demonstrated to be efficient fluorescent probes for mercury ions. Such compounds have important applications in environmental monitoring and the detection of heavy metals (Shao et al., 2011).

Amide Bond Formation

The synthesis of compounds involving unmasked imidazole-ring systems has been explored, with specific focus on forming amide bonds. This research provides insights into synthetic strategies that could be applied in the design and development of novel compounds with imidazole functionalities, relevant in pharmaceutical chemistry (Modder et al., 2010).

Catalysis and Synthesis

Manganese(II) complexes of imidazole-based acetamide have been studied as catalysts for alkene epoxidation with H2O2. These complexes, both in homogeneous and heterogenised forms, show promising catalytic performance, highlighting the role of such compounds in green chemistry and sustainable industrial processes (Serafimidou et al., 2008).

properties

IUPAC Name

2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-12-2-4-13(5-3-12)9-21-14(10-22)8-19-17(21)25-11-15(23)20-16-18-6-7-24-16/h2-8,22H,9-11H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUBKWFBPPRZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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